molecular formula C10H9NO B1298935 2-(1H-Pyrrol-1-Yl)Phenol CAS No. 32277-91-1

2-(1H-Pyrrol-1-Yl)Phenol

Cat. No. B1298935
CAS RN: 32277-91-1
M. Wt: 159.18 g/mol
InChI Key: NZABOAAWARHJSH-UHFFFAOYSA-N
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Patent
US04035495

Procedure details

A mixture of 2,5-dimethoxytetrahydrofuran (39.6 g), o-aminophenol (36 g), dioxane (300 ml), and glacial acetic acid (180 ml) are heated under reflux for 4 hr. The solvents are removed and the residue distributed between ethyl acetate and 5% NaHCO3. The organic phase is washed with water, dried (MgSO4), filtered, and evaporated. The dark oily residue is subjected to chromatography on 2 kg of silica and eluted with chloroform to afford an oil. After being covered with hexane and stored for several days, the oil solidifies giving the title compound, m.p. 52° - 54° C. (Reported m.p. by Artico, et al., cited above, 45° - 47° C).
Quantity
39.6 g
Type
reactant
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CO[CH:3]1[CH2:7][CH2:6][CH:5](OC)O1.[NH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[OH:17].O1CCOCC1.C(O)(=O)C>CCCCCC>[OH:17][C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=1[N:10]1[CH:3]=[CH:7][CH:6]=[CH:5]1

Inputs

Step One
Name
Quantity
39.6 g
Type
reactant
Smiles
COC1OC(CC1)OC
Name
Quantity
36 g
Type
reactant
Smiles
NC1=C(C=CC=C1)O
Name
Quantity
300 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
180 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
are heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hr
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The solvents are removed
WASH
Type
WASH
Details
The organic phase is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
WASH
Type
WASH
Details
eluted with chloroform
CUSTOM
Type
CUSTOM
Details
to afford an oil
WAIT
Type
WAIT
Details
stored for several days

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=CC=C1)N1C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.